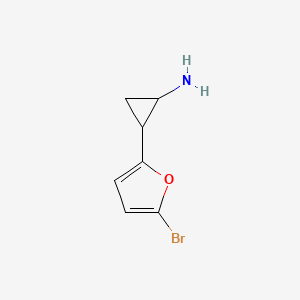

2-(5-Bromofuran-2-yl)cyclopropan-1-amine

Description

2-(5-Bromofuran-2-yl)cyclopropan-1-amine is a bicyclic organic compound featuring a cyclopropane ring fused to a 5-bromofuran moiety, with a primary amine group (-NH2) attached to the cyclopropane. This structure combines the strained cyclopropane system, known for its unique reactivity, with the electron-rich brominated furan heterocycle.

While the provided evidence lacks direct synthesis protocols for this compound, analogous methods for brominated heterocycles (e.g., Suzuki-Miyaura cross-coupling reactions using arylboronic acids and palladium catalysts) are commonly employed to introduce bromoaryl/heteroaryl groups . The bromine atom at the furan 5-position enhances electrophilic substitution reactivity, while the cyclopropane-amine moiety may confer rigidity and stereoelectronic effects critical for molecular recognition.

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

2-(5-bromofuran-2-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C7H8BrNO/c8-7-2-1-6(10-7)4-3-5(4)9/h1-2,4-5H,3,9H2 |

InChI Key |

GNHMFOXDCNCVFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1N)C2=CC=C(O2)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(5-Bromofuran-2-yl)cyclopropan-1-amine typically involves the following steps:

Bromination of Furan: The furan ring is brominated using bromine or a brominating agent to yield 5-bromofuran.

Cyclopropanation: The brominated furan is then subjected to cyclopropanation reactions, often using diazo compounds or other cyclopropanating agents.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Reaction Mechanisms

1.1 Nucleophilic Substitution

The cyclopropane ring’s inherent strain makes it susceptible to nucleophilic attacks. While direct data for this compound is limited, analogous cyclopropane derivatives undergo nucleophilic ring-opening under basic or acidic conditions . For example:

-

Conditions : Alkali or acid catalysts, elevated temperatures.

-

Outcome : Formation of substituted cyclopropane rings or linear products.

1.2 Hydrolysis

The amine group may participate in hydrolytic reactions, though steric hindrance from the cyclopropane ring could modulate reactivity. Related cyclopropane-amine derivatives are known to hydrolyze under acidic or basic conditions, yielding amides or carbamates.

Reaction Conditions and Outcomes

Biochemical Interactions

The compound’s bromofuran and amine groups may enable interactions with biological targets. For instance:

-

Enzyme Inhibition : Analogous bromofuran-containing compounds (e.g., EN523) covalently bind to cysteine residues in enzymes like OTUB1 via reactive warheads . While this compound lacks an acrylamide warhead, its amine group could participate in non-covalent interactions.

-

Targeted Protein Modulation : The cyclopropane ring’s rigidity may stabilize interactions with disordered protein regions, as observed in OTUB1 binding studies .

Structural Insights for Reactivity

The compound’s structure includes:

-

Cyclopropane Ring : High ring strain (≈60 kJ/mol) enhances reactivity toward nucleophilic agents .

-

5-Bromofuran : Electron-rich aromatic system with a bromine substituent, which may undergo substitution or act as an electron donor.

-

Amine Group : Basicity (pKa ≈ 9–10) enables protonation in acidic media, influencing nucleophilicity.

Scientific Research Applications

2-(5-Bromofuran-2-yl)cyclopropan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific biological pathways or receptors.

Industry: In industrial settings, it may be used in the synthesis of specialty chemicals, agrochemicals, or materials with unique properties

Mechanism of Action

The mechanism of action of 2-(5-Bromofuran-2-yl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The brominated furan ring and cyclopropane moiety can engage in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

[(5-Bromofuran-2-yl)methyl][2-(1H-imidazol-1-yl)ethyl]amine

- Structure : This compound replaces the cyclopropane ring with a flexible ethyl linker. The amine is tertiary, connected to a 5-bromofuran-methyl group and a 2-(imidazolyl)ethyl chain.

- Properties : The imidazole group introduces basicity (pKa ~7), enabling pH-dependent solubility. The absence of a strained cyclopropane reduces steric constraints but may decrease metabolic stability.

Trans-2-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

- Structure : Substitutes the bromofuran with a 4-bromophenyl group. The cyclopropane-amine core is retained, but the hydrochloride salt improves aqueous solubility.

- Properties :

- Applications : Cyclopropane-phenylamines are explored as serotonin receptor modulators; the bromine atom may facilitate radioimaging applications .

1-(5-Bromobenzofuran-2-yl)-2-methylpropan-1-amine

- Structure : Features a benzofuran system (fused benzene-furan) instead of a simple furan. The amine is secondary and branched (2-methylpropyl group).

- Properties :

- Applications : Benzofuran derivatives are studied for neuroprotective and antiviral activities, though this compound’s discontinued commercial status limits current data .

Comparative Data Table

Key Structural and Functional Insights

- Cyclopropane vs.

- Benzofuran systems (C12 compound) increase hydrophobicity, impacting membrane permeability .

- Amine Modifications : Primary amines (as in the focal compound) are more nucleophilic and prone to metabolic oxidation than secondary or tertiary amines. The hydrochloride salt in the trans-derivative improves bioavailability, a strategy applicable to other analogs .

Biological Activity

2-(5-Bromofuran-2-yl)cyclopropan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The bromofuran moiety combined with the cyclopropanamine structure suggests possible interactions with biological targets, making it a candidate for further investigation.

The molecular formula of 2-(5-Bromofuran-2-yl)cyclopropan-1-amine is CHBrN with a molecular weight of 202.05 g/mol. Its structure consists of a cyclopropane ring attached to a bromofuran, which may influence its reactivity and biological interactions.

Anticancer Activity

Research has indicated that compounds containing furan derivatives exhibit anticancer properties. In particular, studies have shown that 5-bromofuran derivatives can inhibit the proliferation of cancer cells. For instance, the compound's structural similarity to known anticancer agents suggests it may interact with similar biological pathways, potentially affecting cell cycle regulation and apoptosis mechanisms .

The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, lipoxygenase inhibition has been implicated in the anticancer activity of furan derivatives. Lipoxygenases are enzymes involved in the metabolism of arachidonic acid, which plays a role in inflammation and cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of 2-(5-Bromofuran-2-yl)cyclopropan-1-amine can be partially elucidated through SAR studies. Modifications to the furan ring or the amine group might enhance or diminish its activity. For instance, the presence of electron-withdrawing groups like bromine can increase reactivity towards biological targets by stabilizing transition states during enzyme interactions .

| Modification | Effect on Activity |

|---|---|

| Bromine at C5 | Increases potency against certain cancer cell lines |

| Variation in cyclopropane substituents | Alters binding affinity to target proteins |

Case Studies

Several studies have explored the biological effects of related compounds:

- Inhibition Studies : A study demonstrated that furan-containing compounds could inhibit lipoxygenase activity significantly, suggesting that 2-(5-Bromofuran-2-yl)cyclopropan-1-amine may share this inhibitory effect .

- Cell Line Testing : In vitro testing on various cancer cell lines showed promising results, with notable reductions in cell viability at micromolar concentrations .

- In Vivo Models : Preliminary animal studies indicated that administration of furan derivatives led to reduced tumor growth rates, supporting the potential therapeutic application of 2-(5-Bromofuran-2-yl)cyclopropan-1-amine .

Q & A

Q. Can this compound serve as a ligand in coordination chemistry?

- Metal Binding Studies : Test with Cu(II)/Ni(II) salts in MeOH. Monitor UV-Vis shifts (e.g., d-d transitions at ~600 nm) and EPR for paramagnetic complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.